molecular formula C19H18F5NO3 B6452149 tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate CAS No. 2640881-54-3

tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate

Cat. No.: B6452149
CAS No.: 2640881-54-3
M. Wt: 403.3 g/mol
InChI Key: NACOZADYYQQCRH-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate is a carbamate-protected amine derivative with a unique structural motif. The molecule features:

  • A tert-butyl carbamate group (BOC-protected amine) for enhanced stability during synthetic processes.
  • An ethyl spacer linking the carbamate to a phenyl ring.
  • A 4-substituted phenyl group bearing a 2,3,4,5,6-pentafluorophenoxy moiety, which introduces high electronegativity and lipophilicity.

This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly in the development of fluorinated small molecules, where the pentafluorophenoxy group may enhance bioavailability or target binding .

Properties

IUPAC Name

tert-butyl N-[2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5NO3/c1-19(2,3)28-18(26)25-9-8-10-4-6-11(7-5-10)27-17-15(23)13(21)12(20)14(22)16(17)24/h4-7H,8-9H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACOZADYYQQCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenyl ethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with pentafluorophenol in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

tert-Butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluorophenoxy group can enhance binding affinity and specificity, while the carbamate group may participate in covalent interactions with target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with two analogs from literature and commercial sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/References
tert-Butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate (Target) C₁₉H₁₈F₅NO₃* 403.35* Pentafluorophenoxy, ethyl spacer Pharmaceutical intermediate
tert-Butyl N-[2-(4-aminophenoxy)ethyl]carbamate (CAS 159184-15-3) C₁₃H₂₀N₂O₃ 260.31 4-Aminophenoxy, ethyl spacer Peptide synthesis, intermediates
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate (CAS 141940-37-6) C₁₂H₁₄F₃NO₂ 261.24 4-Trifluoromethylphenyl Agrochemical intermediates
Key Observations:

Substituent Effects: The pentafluorophenoxy group in the target compound significantly increases molecular weight and lipophilicity compared to the 4-aminophenoxy (CAS 159184-15-3) and 4-trifluoromethylphenyl (CAS 141940-37-6) groups. Fluorine atoms enhance metabolic stability and membrane permeability, making the target compound suitable for CNS-targeting drugs .

Synthetic Utility: All three compounds are synthesized via Boc-protection strategies, as evidenced by similar procedures in patents (e.g., coupling reactions using tert-butyl carbamates as starting materials) . The target compound’s pentafluorophenoxy group may require specialized fluorination steps or aryl ether coupling, as seen in analogous syntheses .

Physicochemical Properties

While exact data for the target compound (e.g., solubility, HPLC retention) are unavailable in the provided evidence, trends can be inferred:

  • Lipophilicity: The pentafluorophenoxy group increases logP compared to analogs, enhancing lipid bilayer penetration but reducing aqueous solubility.
  • Stability : Fluorine substitution resists oxidative degradation, offering advantages in prolonged shelf-life and in vivo stability .

Biological Activity

tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a substituted phenyl compound. The process may utilize various coupling reagents to enhance yield and purity. The structural characterization is often performed using spectroscopic methods such as NMR and mass spectrometry.

Anti-inflammatory Properties

Research indicates that derivatives of carbamates similar to this compound exhibit significant anti-inflammatory activity. A study evaluated several analogues in a carrageenan-induced rat paw edema model. The results showed that certain compounds achieved inhibition rates ranging from 39% to 54% compared to the standard drug indomethacin .

The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In silico docking studies have provided insights into the binding modes of these compounds with COX-2, suggesting that structural modifications can enhance potency against inflammation .

Case Studies

  • Study on Anti-inflammatory Activity : A series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and tested. Notably, compounds 4i and 4a showed promising results with significant inhibition in the rat model .
    Compound% Inhibition
    4a54.239
    4i39.021
    IndomethacinStandard for comparison
  • Docking Studies : In silico studies indicated that modifications in the phenyl ring could potentially enhance binding affinity to COX-2. This suggests a pathway for optimizing the biological activity of similar compounds .

Safety and Toxicology

Like many chemical compounds, this compound warrants careful evaluation regarding toxicity. Preliminary assessments indicate potential harmful effects if ingested and possible allergic reactions upon skin contact .

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